molecular formula C24H20ClN5OS B295845 6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No. B295845
M. Wt: 462 g/mol
InChI Key: CLMLPRVYHHMZAG-QLSUFNALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the thiadiazolopyrimidine family, which has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in inflammation and cancer cell growth. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. This compound has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. In addition, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments is its potential therapeutic applications. This compound has shown promising results in several scientific research applications, making it a valuable tool for further investigation. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential anti-microbial properties and its use in the development of new antibiotics. Additionally, further investigation is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
In conclusion, 6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a novel compound that has shown promising results in several scientific research applications. Its potential therapeutic applications make it a valuable tool for further investigation. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the condensation of 2-chlorobenzaldehyde and indole-3-carbaldehyde in the presence of an acid catalyst. The resulting product is then reacted with thiosemicarbazide and propylamine to yield the final compound. This synthesis method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has shown promising results in several scientific research applications. It has been studied for its potential anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C24H20ClN5OS

Molecular Weight

462 g/mol

IUPAC Name

(6Z)-6-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H20ClN5OS/c1-2-7-21-28-30-22(26)18(23(31)27-24(30)32-21)12-16-14-29(20-11-6-4-9-17(16)20)13-15-8-3-5-10-19(15)25/h3-6,8-12,14,26H,2,7,13H2,1H3/b18-12-,26-22?

InChI Key

CLMLPRVYHHMZAG-QLSUFNALSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)/C(=O)N=C2S1

SMILES

CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)C(=O)N=C2S1

Origin of Product

United States

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